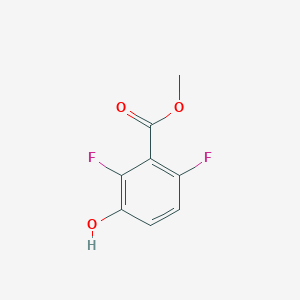

Methyl 2,6-difluoro-3-hydroxybenzoate

Description

Propriétés

IUPAC Name |

methyl 2,6-difluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXKUYJHKDPVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 2,6-difluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3-hydroxybenzoate (CAS Number: 1214332-41-8), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a strategically substituted building block, this molecule offers a unique combination of functionalities that can be leveraged in the design of novel therapeutics and advanced materials. This document will delve into the compound's physicochemical properties, outline a plausible synthetic pathway, analyze its spectroscopic characteristics, and explore its potential applications, particularly in the realm of drug discovery. The insights provided herein are grounded in established chemical principles and data from closely related analogues, offering a valuable resource for researchers working with this and similar fluorinated scaffolds.

Introduction: The Strategic Value of Fluorinated Phenolic Esters

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with fluorinated compounds consistently featuring among newly approved pharmaceuticals. The unique properties of fluorine, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a phenolic scaffold, as in Methyl 2,6-difluoro-3-hydroxybenzoate, these effects are combined with the hydrogen-bonding capabilities and synthetic versatility of the hydroxyl and methyl ester groups.

Methyl 2,6-difluoro-3-hydroxybenzoate, with its distinct substitution pattern, presents a trifecta of functionalities:

-

The 2,6-difluoro substitution: This arrangement significantly impacts the acidity of the adjacent hydroxyl group and sterically shields it, influencing its reactivity and interaction with biological receptors.

-

The 3-hydroxy group: This functionality provides a key site for hydrogen bonding, a critical interaction in many protein-ligand binding events. It also serves as a handle for further chemical modification.

-

The methyl ester: This group offers a site for derivatization, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of a wider chemical space.

This guide will systematically explore the technical aspects of this promising molecule, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 2,6-difluoro-3-hydroxybenzoate is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1214332-41-8 | [1] |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Boiling Point | 294.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

Caption: Proposed two-stage synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate.

Part 1: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid (Hypothetical Route)

A potential route to the carboxylic acid precursor is outlined in a patent for the synthesis of a related compound, 2,4-difluoro-3-hydroxybenzoic acid[3]. This multi-step process typically starts from a readily available difluorinated aromatic compound and involves a series of functional group transformations to introduce the hydroxyl and carboxyl moieties at the desired positions.

Workflow for the Synthesis of the Carboxylic Acid Precursor

Caption: A generalized workflow for the synthesis of the carboxylic acid precursor.

Part 2: Esterification Protocol

The final step is a classic Fischer esterification.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 2,6-difluoro-3-hydroxybenzoate can be purified by column chromatography or recrystallization to afford the final product of high purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 2,6-difluoro-3-hydroxybenzoate are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 6.5-7.5 ppm): Two signals corresponding to the two protons on the aromatic ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.

-

Methyl Ester (δ ~3.9 ppm): A singlet corresponding to the three protons of the methyl group.

-

Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165-170 ppm): The ester carbonyl carbon will appear in this region.

-

Aromatic Carbons (δ ~110-160 ppm): The six aromatic carbons will resonate in this range, with the carbons directly attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling. The carbons attached to the oxygen atoms will be shifted downfield.

-

Methyl Carbon (δ ~52 ppm): The methyl carbon of the ester will appear in this upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups.

-

O-H Stretch (broad, ~3300 cm⁻¹): A broad band indicative of the hydroxyl group.

-

C-H Stretch (aromatic, ~3100-3000 cm⁻¹): Absorption from the C-H bonds on the aromatic ring.

-

C-H Stretch (aliphatic, ~2950 cm⁻¹): Absorption from the methyl group.

-

C=O Stretch (strong, ~1720 cm⁻¹): A strong, sharp peak corresponding to the ester carbonyl group.

-

C=C Stretch (aromatic, ~1600 and 1450 cm⁻¹): Bands characteristic of the aromatic ring.

-

C-F Stretch (strong, ~1250-1000 cm⁻¹): Strong absorptions due to the carbon-fluorine bonds.

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Reactivity and Potential Applications in Drug Discovery

The unique substitution pattern of Methyl 2,6-difluoro-3-hydroxybenzoate dictates its reactivity and makes it a valuable building block in medicinal chemistry.

Caption: Potential applications of Methyl 2,6-difluoro-3-hydroxybenzoate.

The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, making it more readily deprotonated for O-alkylation or O-arylation reactions. The steric hindrance from the ortho-fluorine atoms can also direct reactions to the less hindered positions.

This compound can serve as a starting material for the synthesis of a wide range of more complex molecules, including:

-

Kinase Inhibitors: The fluorinated hydroxyphenyl motif is present in numerous kinase inhibitors, where the fluorine atoms can enhance binding to the ATP pocket and improve pharmacokinetic properties.

-

G-Protein Coupled Receptor (GPCR) Ligands: The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for interaction with many GPCRs.

-

Antiviral and Antibacterial Agents: The incorporation of fluorine can lead to enhanced potency and a better resistance profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2,6-difluoro-3-hydroxybenzoate is not widely available, based on data for structurally related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

Methyl 2,6-difluoro-3-hydroxybenzoate is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of fluoro, hydroxyl, and methyl ester functionalities provides a rich platform for the creation of novel molecules with tailored properties. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of molecules like Methyl 2,6-difluoro-3-hydroxybenzoate in driving innovation is set to increase.

References

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2,6-difluoro-3-hydroxybenzoate

Abstract

Methyl 2,6-difluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms ortho to the ester functionality and a hydroxyl group, imparts distinct electronic and steric properties that are valuable in the design of novel molecules. This guide provides a comprehensive analysis of the known and predicted physical properties of Methyl 2,6-difluoro-3-hydroxybenzoate, offering field-proven insights into the experimental and computational characterization of this compound. While experimentally determined data for this specific isomer is limited in publicly accessible literature, this paper synthesizes information from closely related analogues and computational predictions to provide a robust profile for researchers.

Introduction and Molecular Overview

Methyl 2,6-difluoro-3-hydroxybenzoate, with the CAS Number 1214332-41-8, is a substituted methyl benzoate.[1][2] The presence of two electron-withdrawing fluorine atoms flanking the methyl ester group significantly influences the molecule's reactivity and conformational preferences. The hydroxyl group at the 3-position further modulates its electronic properties and provides a handle for further chemical modification. Understanding the physical properties of this molecule is paramount for its effective use in synthesis, purification, and formulation.

The molecular structure of Methyl 2,6-difluoro-3-hydroxybenzoate is depicted in the following diagram:

Caption: Molecular structure of Methyl 2,6-difluoro-3-hydroxybenzoate.

Core Physicochemical Properties

A summary of the core physicochemical properties of Methyl 2,6-difluoro-3-hydroxybenzoate is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are either predicted or inferred from closely related compounds due to a lack of direct experimental data for this specific isomer.

| Property | Value | Source/Method |

| CAS Number | 1214332-41-8 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | Light yellow to yellow-brown powder or crystals | Inferred from Methyl 2,6-difluoro-4-hydroxybenzoate[3] |

| Melting Point | Data not available | N/A |

| Boiling Point | ~320.9 ± 27.0 °C | Predicted for the corresponding carboxylic acid[4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone | Inferred from structural analogues like parabens[5] |

Causality Behind Physical State and Solubility

The predicted solid state at room temperature is consistent with its structural analogue, Methyl 2,6-difluoro-4-hydroxybenzoate.[3] The presence of the polar hydroxyl and ester groups, along with the potential for intermolecular hydrogen bonding, would lead to a well-ordered crystal lattice, requiring significant thermal energy to melt.

The expected solubility profile is a direct consequence of the molecule's functional groups. While the aromatic ring and methyl group are nonpolar, the hydroxyl and ester functionalities can engage in hydrogen bonding with protic solvents like water and ethanol. However, the overall nonpolar surface area of the benzene ring is expected to limit its aqueous solubility. In contrast, its solubility in less polar organic solvents like ether and acetone is anticipated to be high, as these solvents can effectively solvate the aromatic system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

-

Aromatic Protons (δ 6.5 - 7.5 ppm): The two aromatic protons will appear as a complex multiplet due to coupling with each other and with the two fluorine atoms. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and ester groups.

-

Hydroxyl Proton (δ 5.0 - 6.0 ppm, broad): The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will give rise to a sharp singlet.

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be observed in the downfield region.

-

Aromatic Carbons (δ 110 - 160 ppm): The six aromatic carbons will appear in this region, with those directly attached to fluorine exhibiting splitting due to C-F coupling. The carbons attached to the hydroxyl and ester groups will also have characteristic chemical shifts.

-

Methyl Carbon (δ ~52 ppm): The methyl carbon of the ester will appear in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR spectrum of Methyl 2,6-difluoro-3-hydroxybenzoate will show characteristic absorption bands.

-

O-H Stretch (3200 - 3600 cm⁻¹, broad): A broad absorption band corresponding to the stretching vibration of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic) (~3100 cm⁻¹): A sharp peak for the C-H stretching of the aromatic ring.

-

C-H Stretch (Aliphatic) (~2950 cm⁻¹): A sharp peak for the C-H stretching of the methyl group.

-

C=O Stretch (Ester) (~1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.

-

C=C Stretch (Aromatic) (1450 - 1600 cm⁻¹): Several peaks in this region corresponding to the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F Stretch (1100 - 1300 cm⁻¹): Strong absorption bands due to the stretching vibrations of the carbon-fluorine bonds.

The following workflow illustrates the general procedure for acquiring an FTIR spectrum of a solid sample.

Caption: Workflow for obtaining an FTIR spectrum of a solid sample.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z of 188, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z 157, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z 129. Further fragmentation of the aromatic ring is also expected. The presence of fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2,6-difluoro-3-hydroxybenzoate is not widely available, the safety precautions can be inferred from its structural analogues, such as Methyl 2,6-difluoro-4-hydroxybenzoate.[6]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][9]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[9]

-

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

Methyl 2,6-difluoro-3-hydroxybenzoate is a valuable research chemical with a unique set of physical and chemical properties driven by its specific substitution pattern. This guide has provided a comprehensive overview of its known and predicted physical characteristics, drawing upon data from closely related compounds and established chemical principles. The provided insights into its expected spectroscopic signatures and handling requirements aim to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective utilization of this compound in their work. Further experimental studies are warranted to definitively determine the physical properties of this specific isomer and to expand its application in various scientific fields.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (2021). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-difluoro-3,5-dimethoxybenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,4,6-trihydroxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary data for. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-difluoro-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL PARABEN. Retrieved from [Link]

-

MDPI. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. Retrieved from [Link]

Sources

- 1. Methyl 2,6-difluoro-3-hydroxybenzoate | 1214332-41-8 [amp.chemicalbook.com]

- 2. CAS 1214332-41-8 | 2629-3-37 | MDL MFCD14698033 | Methyl 2,6-difluoro-3-hydroxybenzoate | SynQuest Laboratories [synquestlabs.com]

- 3. Methyl 2,6-difluoro-4-hydroxybenzoate | 194938-88-0 [sigmaaldrich.com]

- 4. 1214332-39-4 | CAS DataBase [m.chemicalbook.com]

- 5. Methylparaben | 99-76-3 [chemicalbook.com]

- 6. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of Methyl 2,6-difluoro-3-hydroxybenzoate: A Predictive and Comparative Guide

Introduction

Methyl 2,6-difluoro-3-hydroxybenzoate is a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the ester group and a hydroxyl group, is expected to confer distinct chemical and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical transformations.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2,6-difluoro-3-hydroxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available literature, this guide leverages established principles of spectroscopic theory and comparative analysis with structurally related molecules to offer a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in their work with this and similar compounds.

Molecular Structure and Key Features

The structure of Methyl 2,6-difluoro-3-hydroxybenzoate presents a fascinating interplay of electronic effects that are expected to manifest clearly in its spectra.

Diagram of Methyl 2,6-difluoro-3-hydroxybenzoate's Structure and Numbering

Caption: Molecular structure of Methyl 2,6-difluoro-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 2,6-difluoro-3-hydroxybenzoate are detailed below. These predictions are based on established substituent chemical shift (SCS) effects for substituted benzenes.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine, hydroxyl, and methyl ester groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H4 | 7.0 - 7.2 | Triplet of doublets (td) | J(H4-H5) = 8.0 - 9.0, J(H4-F) = 1.0 - 2.0 | This proton is expected to be downfield due to the deshielding effect of the adjacent ester group and fluorine atoms. It will primarily couple with H5 and show a smaller coupling to the fluorine atoms. |

| H5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H5-H4) = 8.0 - 9.0, J(H5-F) = ~1.0 | This proton is expected to be upfield relative to H4 due to the electron-donating effect of the hydroxyl group. It will primarily couple with H4. |

| OH | 5.0 - 6.0 | Broad singlet | - | The chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet. |

| OCH₃ | 3.9 - 4.1 | Singlet | - | The methyl protons of the ester group are expected to appear as a singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. Aromatic carbons typically resonate in the 110-160 ppm region.[3] The presence of highly electronegative fluorine atoms will induce significant downfield shifts for the carbons they are attached to, and will also show C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C=O | 165 - 170 | Singlet | The carbonyl carbon of the ester group is expected in this typical downfield region. |

| C1 | 120 - 125 | Triplet | This carbon is attached to the ester group and is between two fluorine-bearing carbons. |

| C2 | 155 - 160 | Doublet of doublets | Directly attached to a fluorine atom, this carbon will be significantly deshielded and show a large one-bond C-F coupling. |

| C3 | 145 - 150 | Doublet | Attached to the hydroxyl group, this carbon will be deshielded. |

| C4 | 115 - 120 | Singlet | This carbon is expected to be the most shielded of the aromatic carbons. |

| C5 | 110 - 115 | Doublet | Shielded by the hydroxyl group, but influenced by the adjacent fluorine. |

| C6 | 155 - 160 | Doublet of doublets | Directly attached to a fluorine atom, this carbon will be significantly deshielded and show a large one-bond C-F coupling. |

| OCH₃ | 52 - 55 | Singlet | The methyl carbon of the ester group. |

Diagram of Predicted ¹H-¹³C HMBC Correlations

Caption: Predicted key HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 2,6-difluoro-3-hydroxybenzoate will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[4][5] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on an aromatic ring. |

| C-H stretch (methyl) | 2950 - 3000 | Medium | From the methyl ester group. |

| C=O stretch (ester) | 1710 - 1730 | Strong | The presence of ortho-fluorine atoms may slightly increase this frequency. |

| C=C stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic ring. |

| C-F stretch | 1100 - 1300 | Strong | Strong absorptions are characteristic of C-F bonds. |

| C-O stretch (ester) | 1200 - 1300 | Strong | Two bands may be observed for the ester C-O stretch. |

| O-H bend (hydroxyl) | 1300 - 1400 | Medium | In-plane bending of the hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For Methyl 2,6-difluoro-3-hydroxybenzoate (C₈H₆F₂O₃), the molecular weight is 188.13 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 188. This peak should be observable.

-

Loss of OCH₃: [M - 31]⁺, m/z = 157. This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.[6][7]

-

Loss of COOCH₃: [M - 59]⁺, m/z = 129. This corresponds to the loss of the entire methyl ester group.

-

Loss of CO: [M - 28]⁺ from fragment ions. For example, the acylium ion at m/z 157 could lose carbon monoxide to give a fragment at m/z = 129.

Diagram of a Proposed Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Methodologies and Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of appropriate methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shift of the labile hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Methyl 2,6-difluoro-3-hydroxybenzoate. By understanding the expected spectroscopic features, researchers can more effectively identify this compound, assess its purity, and elucidate its structure in complex reaction mixtures. The methodologies outlined herein provide a robust framework for the experimental acquisition and interpretation of the spectroscopic data for this and other novel aromatic compounds.

References

-

Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing. [Link]

-

NMR chemical shift prediction of benzenes. Stenutz. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem.ucla.edu. [Link]

-

Reactions of O−. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Journal of the American Society for Mass Spectrometry. [Link]

-

Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]

-

Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. brainly.com. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Short Summary of 1H-NMR Interpretation. chem.ucla.edu. [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... Pearson. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. docbrown.info. [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

-

Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]

-

What functional groups would be present in benzoic acid and seen on the IR spectrum? Quora. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

-

Solved The following is the Mass spectrum of methyl. Chegg.com. [Link]

Sources

- 1. NMR chemical shift prediction of benzenes [stenutz.eu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. brainly.com [brainly.com]

- 7. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

Mastering Solubility: A Technical Guide to Methyl 2,6-difluoro-3-hydroxybenzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

For researchers, scientists, and professionals in drug development, understanding the solubility of a chemical entity is not merely a routine characterization step; it is a cornerstone of successful research and development. The solubility of a compound in various organic solvents dictates its utility in a vast array of applications, from synthetic reaction engineering and purification to formulation development and bioavailability in preclinical studies. Methyl 2,6-difluoro-3-hydroxybenzoate, a substituted aromatic ester, presents a unique set of physicochemical characteristics due to its combination of a polar hydroxyl group, electron-withdrawing fluorine atoms, and a lipophilic methyl ester group. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.

Physicochemical Profile of Methyl 2,6-difluoro-3-hydroxybenzoate and Its Analogs

Table 1: Physicochemical Properties of Methyl 2,6-difluoro-3-hydroxybenzoate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Predicted) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Melting Point (°C) | Known Solubility |

| Methyl 2,6-difluoro-3-hydroxybenzoate (Target) | C₈H₆F₂O₃ | 188.13 | ~1.6 (Estimated) | 1 | 3 | Not Reported | Not Reported |

| Methyl 2,6-difluoro-4-hydroxybenzoate[1] | C₈H₆F₂O₃ | 188.13 | 1.6 | 1 | 3 | Not Reported | Not Reported |

| Methyl 2,6-difluoro-3-nitrobenzoate[2] | C₈H₅F₂NO₄ | 217.13 | 1.8 | 0 | 5 | Not Reported | Not Reported |

| Methyl 4-fluoro-3-hydroxybenzoate[3] | C₈H₇FO₃ | 170.14 | Not Reported | 1 | 3 | 90-94 | Soluble in Methanol |

The presence of a hydroxyl group and a methyl ester group provides both hydrogen bond donating and accepting capabilities, suggesting potential solubility in polar protic and aprotic solvents. The two fluorine atoms, being highly electronegative, will influence the electron distribution within the aromatic ring and may participate in weaker intermolecular interactions. The predicted XLogP3 value of a related isomer suggests a moderate lipophilicity.

Theoretical Framework: Deconstructing the Determinants of Solubility

The solubility of a crystalline organic solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This process can be conceptually broken down into two key energetic considerations:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. Stronger intermolecular forces (e.g., hydrogen bonding, π-π stacking) in the solid state lead to higher lattice energy and generally lower solubility.

-

Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules. Favorable interactions between the solute and solvent (e.g., "like dissolves like") result in a more negative solvation energy, promoting solubility.

For methyl 2,6-difluoro-3-hydroxybenzoate, the key structural features influencing these energies are:

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester and the hydroxyl oxygen are hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, ethers, and some polar aprotic solvents) are expected to be good solvents.

-

Dipole-Dipole Interactions: The polar C-F, C=O, and C-O bonds create a molecular dipole moment, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic ring and the methyl group contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

The interplay of these forces dictates the solubility profile. For instance, while the hydroxyl group promotes solubility in polar protic solvents like ethanol, the overall aromatic structure and methyl group may favor solubility in less polar solvents like ethyl acetate or dichloromethane. The presence of two fluorine atoms can subtly modulate these interactions.

Experimental Determination of Solubility: A Methodical Approach

Accurate determination of solubility requires robust and well-controlled experimental protocols. Two primary methods are employed in industrial and academic research: the equilibrium (thermodynamic) solubility method and the kinetic solubility assay.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[4][5]

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of crystalline methyl 2,6-difluoro-3-hydroxybenzoate into a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of methyl 2,6-difluoro-3-hydroxybenzoate in the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standard solutions of the compound.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not interfere with the solvent's absorbance, this can be a simpler method. A calibration curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to rapidly assess the solubility of a large number of compounds.[7][8][9] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Principle: A concentrated stock solution of the test compound in an organic solvent (usually DMSO) is added to an aqueous or organic buffer. The formation of a precipitate is monitored, often by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (direct UV assay).[8][10]

Detailed Protocol (Nephelometric Method):

-

Preparation:

-

Prepare a high-concentration stock solution of methyl 2,6-difluoro-3-hydroxybenzoate in 100% DMSO (e.g., 10 mM).

-

Prepare the desired organic solvent or buffer system.

-

-

Assay Procedure:

-

In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Add the organic solvent or buffer to each well to achieve a range of final concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a shorter period than the shake-flask method (e.g., 1-2 hours).

-

-

Analysis:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Interpretation:

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.

-

Interpreting the Results: A Guide for the Practicing Scientist

The solubility data obtained from these experiments will provide a comprehensive profile of methyl 2,6-difluoro-3-hydroxybenzoate's behavior in various organic media.

-

High solubility in polar protic solvents (e.g., methanol, ethanol) would be expected due to the hydrogen bonding capabilities of the hydroxyl group.

-

Moderate to high solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) would be driven by dipole-dipole interactions and hydrogen bond acceptance by the solvent.

-

Low solubility in nonpolar solvents (e.g., toluene, heptane) is anticipated, as the polar functional groups will not be effectively solvated.

Discrepancies between equilibrium and kinetic solubility are common. Kinetic solubility values are often higher because the short incubation time may not be sufficient for the system to reach thermodynamic equilibrium, and the presence of DMSO can act as a co-solvent.

Conclusion: From Data to Discovery

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of methyl 2,6-difluoro-3-hydroxybenzoate in organic solvents. By combining a theoretical understanding of structure-solubility relationships with rigorous experimental protocols, researchers can generate the critical data needed to advance their projects. Whether for optimizing reaction conditions, developing purification strategies, or formulating new products, a thorough knowledge of solubility is an indispensable tool in the modern scientific laboratory.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubChem. Methyl 2,6-difluoro-4-hydroxybenzoate. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7536-7582. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 649-659. [Link]

-

Cheméo. Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. [Link]

-

ResearchGate. Concept of solubility prediction in organic solvents by machine learning. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5569-5572. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. [Link]

-

PubChem. Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]

-

Meanwell, N. A. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9524-9552. [Link]

-

Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids... [Link]

-

Yamo, V. O., & Yapi, A. D. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Chemical and Pharmaceutical Research, 7(5), 1-7. [Link]

Sources

- 1. Methyl 2,6-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22087431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

chemical structure and stereochemistry of Methyl 2,6-difluoro-3-hydroxybenzoate

An In-Depth Technical Guide to Methyl 2,6-difluoro-3-hydroxybenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3-hydroxybenzoate (CAS No. 1214332-41-8), a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core chemical structure, stereochemical properties, plausible synthetic pathways, and detailed spectroscopic characterization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling and application of this valuable building block.

Part 1: Core Chemical Structure and Physicochemical Properties

Methyl 2,6-difluoro-3-hydroxybenzoate is a substituted aromatic ester. The core of the molecule is a benzene ring, which is functionalized with five substituents: a methyl ester group (-COOCH₃), two fluorine atoms (-F), and a hydroxyl group (-OH).

The systematic IUPAC name for this compound is Methyl 2,6-difluoro-3-hydroxybenzoate . The strategic placement of these functional groups dictates its chemical reactivity and physical properties. The two fluorine atoms at positions 2 and 6 are ortho to the methyl ester group, exerting strong electron-withdrawing effects through induction and influencing the conformation of the ester. The hydroxyl group at position 3 is situated between a fluorine atom and a hydrogen, making it available for hydrogen bonding and further chemical modification.

Molecular Structure Diagram

The structural representation of Methyl 2,6-difluoro-3-hydroxybenzoate is crucial for understanding its chemical behavior.

Caption: 2D structure of Methyl 2,6-difluoro-3-hydroxybenzoate.

Physicochemical Data

The integration of fluorine atoms significantly impacts the molecule's properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1][2]

| Property | Value | Source |

| CAS Number | 1214332-41-8 | [3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [3][4] |

| Molecular Weight | 188.13 g/mol | [3][4] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Boiling Point | 294.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Part 2: Stereochemistry

Methyl 2,6-difluoro-3-hydroxybenzoate is an achiral molecule. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry that bisects the molecule through the C1-C4 axis of the benzene ring, assuming free rotation of the hydroxyl and methyl ester groups. Consequently, it does not exhibit optical activity and exists as a single, non-resolvable compound. The planarity of the benzene ring is a defining feature, with the substituents lying in or close to this plane.

Part 3: Synthesis and Purification

While specific literature detailing the synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate is not widely published, a reliable synthetic route can be proposed based on established organic chemistry principles and analogous preparations.[5][6][7] The most direct method is the esterification of its corresponding carboxylic acid, 2,6-difluoro-3-hydroxybenzoic acid.

Proposed Synthetic Workflow

A plausible multi-step synthesis could originate from a commercially available starting material like 1,3-difluorobenzene. The workflow would involve protection of a reactive site, directed ortho-metalation, functionalization, and final deprotection/esterification. A more direct, though hypothetical, protocol starting from the carboxylic acid is presented below.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 2,6-difluoro-3-hydroxybenzoic acid to its methyl ester. This method is chosen for its simplicity and use of common laboratory reagents.[8]

Materials:

-

2,6-difluoro-3-hydroxybenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 mL per gram of acid)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluoro-3-hydroxybenzoic acid.

-

Add anhydrous methanol to dissolve the acid.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization to afford pure Methyl 2,6-difluoro-3-hydroxybenzoate.

Part 4: Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public domain spectra for this specific molecule are scarce, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.10 - 7.30 | Triplet (t) | 1H | Ar-H (at C4) | Coupled to two adjacent fluorine atoms (F at C2 and F at C6). |

| ~6.80 - 7.00 | Doublet of triplets (dt) or Triplet of doublets (td) | 1H | Ar-H (at C5) | Coupled to the adjacent proton (H at C4) and the two fluorine atoms. |

| ~5.5 - 6.5 | Broad Singlet (br s) | 1H | OH | Chemical shift is solvent-dependent; may exchange with D₂O. |

| ~3.90 | Singlet (s) | 3H | -COOCH₃ | Typical range for a methyl ester. |

¹³C NMR (Predicted): The carbon spectrum will show eight distinct signals. The carbons directly bonded to fluorine will appear as doublets due to ¹J-CF coupling.

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Notes |

| ~160 - 165 | Singlet (s) | C =O | Ester carbonyl carbon.[14] |

| ~150 - 155 | Doublet of doublets (dd) | C 2-F & C 6-F | Large ¹J-CF coupling (~240-260 Hz).[10] |

| ~145 - 150 | Singlet (s) | C 3-OH | Quaternary carbon attached to the hydroxyl group. |

| ~120 - 125 | Triplet (t) | C 4 | Coupled to two fluorine atoms. |

| ~115 - 120 | Doublet of doublets (dd) | C 5 | Coupled to two fluorine atoms. |

| ~110 - 115 | Triplet (t) | C 1 | Quaternary carbon attached to the ester group, coupled to two fluorine atoms. |

| ~52.5 | Singlet (s) | -COOC H₃ | Methyl ester carbon.[14] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3500 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl |

| ~3030 | Weak-Medium | C-H Stretch | Aromatic C-H |

| ~2960 | Weak-Medium | C-H Stretch | Methyl C-H |

| 1715 - 1735 | Strong | C=O Stretch | Ester Carbonyl[11] |

| 1500 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Ester (Acyl-O) |

| 1000 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 188.13 corresponding to the molecular formula C₈H₆F₂O₃.

-

Key Fragments (Predicted):

Part 5: Applications in Research and Drug Development

The true value of Methyl 2,6-difluoro-3-hydroxybenzoate lies in its utility as a versatile synthetic intermediate. The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][20]

Key Advantages in Medicinal Chemistry:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[21][22]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent hydroxyl group, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.[21]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a protein's active site, potentially increasing binding affinity and potency.[22]

-

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

This compound is a key building block for more complex molecules, particularly in the synthesis of novel antibiotics, kinase inhibitors, and other targeted therapeutics where precise control over electronic and steric properties is paramount.

Conclusion

Methyl 2,6-difluoro-3-hydroxybenzoate is a highly functionalized aromatic compound with significant potential as a building block in modern drug discovery and materials science. Its unique combination of fluoro, hydroxyl, and ester functionalities provides multiple avenues for synthetic elaboration. Understanding its chemical structure, properties, and reactivity is essential for any scientist looking to leverage its unique characteristics for the development of next-generation therapeutics and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

-

Kim, J. S., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245–252. Retrieved from [Link]

-

Abraham, R. J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, 1733-1737. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

American Elements. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 1214332-41-8 | Methyl 2,6-difluoro-3-hydroxybenzoate. Retrieved from [Link]

-

Denekamp, C., & Stanger, A. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry, 37(3), 336-42. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

McGill, S. L., & Canada, K. A. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 102(23), 10077–10087. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Al-blewi, F. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Epistemeo. (2012, October 10). An Introduction to IR Spectroscopy - Esters. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 16, 1146-1151. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1214332-41-8 | 2629-3-37 | MDL MFCD14698033 | Methyl 2,6-difluoro-3-hydroxybenzoate | SynQuest Laboratories [synquestlabs.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. www1.udel.edu [www1.udel.edu]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. pharmacy180.com [pharmacy180.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate from Trifluoronitrobenzene

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate, a key intermediate in the development of novel pharmaceutical agents. The described synthetic pathway commences with 2,3,4-trifluoronitrobenzene and proceeds through a series of robust and scalable chemical transformations. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental design, ensuring both technical accuracy and practical applicability.

Strategic Overview and Rationale

The synthesis of Methyl 2,6-difluoro-3-hydroxybenzoate from a trifluoronitrobenzene precursor is a multi-step process that leverages fundamental principles of aromatic chemistry. The chosen starting material, 2,3,4-trifluoronitrobenzene, is commercially available and provides the necessary fluorine substitution pattern. The synthetic strategy is designed to sequentially introduce the required functional groups—hydroxyl, carboxyl, and finally the methyl ester—while maintaining the core difluoro-substituted aromatic ring.

The key transformations in this synthetic route are:

-

Nucleophilic Aromatic Substitution (SNAr): To selectively introduce a hydroxyl group.

-

Reduction of a Nitro Group: To form an amine, which serves as a handle for further functionalization.

-

Diazotization and Sandmeyer Reaction: To convert the amino group into a nitrile, a precursor to the carboxylic acid.

-

Nitrile Hydrolysis: To form the benzoic acid derivative.

-

Fischer Esterification: To obtain the final methyl ester product.

This pathway is logical and relies on well-established, high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

Logical Flow of the Synthesis

The overall synthetic workflow is depicted below. Each step is designed to create a stable intermediate that can be purified before proceeding to the next transformation, ensuring high purity of the final product.

Figure 1: Overall synthetic workflow from 2,3,4-trifluoronitrobenzene to Methyl 2,6-difluoro-3-hydroxybenzoate.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol via Nucleophilic Aromatic Substitution

Principle: This initial step involves the selective hydrolysis of the C-F bond at the 4-position of 2,3,4-trifluoronitrobenzene. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1] In this case, the fluorine atom at the 4-position (para to the nitro group) is the most activated and is selectively displaced by a hydroxide ion.

Protocol:

-

To a stirred solution of 2,3,4-trifluoronitrobenzene (1.0 eq) in water, add an aqueous solution of sodium hydroxide (1.2 eq) dropwise at a temperature maintained between 40-50°C.

-

The reaction is exothermic; control the rate of addition to maintain the temperature.

-

Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with a 70% sulfuric acid solution.

-

The product, 2,3-difluoro-6-nitrophenol, will precipitate as a solid.

-

For higher purity, the product can be isolated via steam distillation, where it is volatile with steam.[2]

-

Collect the distilled product, cool to crystallize, filter, and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | 2,3,4-Trifluoronitrobenzene | [2] |

| Reagent | Aqueous Sodium Hydroxide | [2] |

| Temperature | 40-60°C | [2] |

| Reaction Time | ~2-4 hours | [2] |

| Work-up | Acidification, Steam Distillation | [2] |

| Expected Yield | ~85-90% | [2] |

Step 2: Reduction of 2,3-Difluoro-6-nitrophenol to 3-Amino-2,6-difluorophenol

Principle: The nitro group of 2,3-difluoro-6-nitrophenol is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A palladium on carbon (Pd/C) catalyst is commonly used.

Protocol:

-

In a high-pressure hydrogenation reactor, dissolve 2,3-difluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., to 1.0 MPa) and heat to approximately 70-90°C with vigorous stirring.[3]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete (typically 4-6 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-difluorophenol, which can be purified by recrystallization.

Step 3: Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

This conversion is a three-part process involving diazotization, a Sandmeyer reaction, and subsequent hydrolysis.

3a. Diazotization of 3-Amino-2,6-difluorophenol

Principle: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. Diazonium salts are versatile intermediates in aromatic chemistry.[4][5]

Protocol:

-

Dissolve 3-amino-2,6-difluorophenol (1.0 eq) in a mixture of a strong acid (e.g., 48% hydrobromic acid or concentrated hydrochloric acid) and water.

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes before proceeding to the next step.

3b. Sandmeyer Reaction: Conversion to 2,6-Difluoro-3-hydroxybenzonitrile

Principle: The diazonium salt is displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. This is a classic Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][6]

Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water or a mixture of toluene and water).

-

Slowly add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

3c. Hydrolysis to 2,6-Difluoro-3-hydroxybenzoic Acid

Principle: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by heating. Acidic hydrolysis is often preferred to avoid the formation of carboxylate salts.

Protocol:

-

To the crude 2,6-difluoro-3-hydroxybenzonitrile, add a strong acid such as 48% hydrobromic acid or concentrated sulfuric acid.[7]

-

Heat the mixture to reflux (typically 100-120°C) for several hours until TLC or HPLC analysis indicates the complete consumption of the nitrile.

-

Cool the reaction mixture and pour it into ice water to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry to obtain 2,6-difluoro-3-hydroxybenzoic acid.

Step 4: Esterification to Methyl 2,6-difluoro-3-hydroxybenzoate

Principle: The final step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.[8] Using thionyl chloride is an effective alternative that proceeds via an acyl chloride intermediate.

Protocol:

-

Suspend 2,6-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 65-70°C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Methyl 2,6-difluoro-3-hydroxybenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Data Summary and Characterization

The successful synthesis of the target molecule and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 2,3-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | 175.09 | ¹H NMR, ¹³C NMR, GC-MS |

| 3-Amino-2,6-difluorophenol | C₆H₅F₂NO | 145.11 | ¹H NMR, ¹³C NMR, LC-MS |

| 2,6-Difluoro-3-hydroxybenzonitrile | C₇H₃F₂NO | 155.11 | ¹H NMR, ¹³C NMR, IR (C≡N stretch) |

| 2,6-Difluoro-3-hydroxybenzoic Acid | C₇H₄F₂O₃ | 174.10 | ¹H NMR, ¹³C NMR, IR (broad O-H, C=O stretch) |

| Methyl 2,6-difluoro-3-hydroxybenzoate | C₈H₆F₂O₃ | 188.13 | ¹H NMR, ¹³C NMR, LC-MS, High-Resolution Mass Spectrometry (HRMS) |

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of Methyl 2,6-difluoro-3-hydroxybenzoate from 2,3,4-trifluoronitrobenzene. By leveraging a sequence of well-understood and reliable chemical reactions, this methodology provides a clear path for obtaining this valuable pharmaceutical intermediate. The detailed protocols and mechanistic insights are intended to empower researchers to successfully implement this synthesis in their laboratories. Adherence to standard laboratory safety practices is paramount when performing these procedures.

References

- Benchchem. (n.d.). Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene.

- Exploring the Chemistry of 1,2,3-Trifluorobenzene in Organic Synthesis. (n.d.). Synthose.